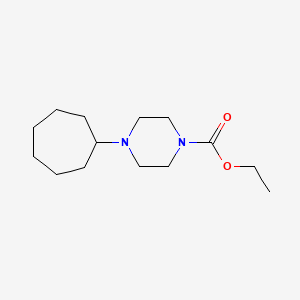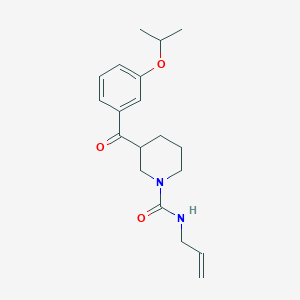
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide, also known as A-401, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. A-401 belongs to the class of piperidinecarboxamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
科学研究应用
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been evaluated for its potential in the treatment of Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmark proteins of these diseases.
In neuropharmacology, this compound has been evaluated for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and excitotoxicity, which are the major causes of neurodegeneration. This compound has also been evaluated for its potential as an analgesic agent. It has been found to reduce pain in animal models of neuropathic pain and inflammatory pain.
作用机制
The mechanism of action of N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein aggregation, the modulation of oxidative stress, and the regulation of calcium homeostasis. This compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmark proteins of Alzheimer's and Parkinson's disease, respectively. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been found to regulate calcium homeostasis by modulating the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been found to regulate calcium homeostasis by modulating the activity of voltage-gated calcium channels.
实验室实验的优点和局限性
N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. This compound is also relatively cheap compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. This compound is also not very lipophilic, which makes it difficult to use in lipid-based systems.
未来方向
There are several future directions for the research on N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide. One of the most promising directions is the evaluation of this compound for its potential in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has shown promising results in animal models of these diseases, and further research is needed to evaluate its efficacy in human clinical trials. Another future direction is the evaluation of this compound for its potential as an analgesic agent. This compound has shown promising results in animal models of neuropathic pain and inflammatory pain, and further research is needed to evaluate its efficacy in human clinical trials. Finally, the evaluation of this compound for its potential as an anti-cancer agent is another promising direction. This compound has shown promising results in inhibiting the growth of several cancer cell lines, and further research is needed to evaluate its efficacy in human clinical trials.
合成方法
The synthesis of N-allyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide involves the reaction of 3-isopropoxybenzoic acid with allylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-allyl-3-(3-isopropoxybenzoyl)propionamide. This intermediate is then reacted with piperidinecarboxylic acid in the presence of DCC and DMAP to yield this compound. The overall yield of the synthesis process is around 35%, and the purity of the final product can be achieved through column chromatography.
属性
IUPAC Name |
3-(3-propan-2-yloxybenzoyl)-N-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-10-20-19(23)21-11-6-8-16(13-21)18(22)15-7-5-9-17(12-15)24-14(2)3/h4-5,7,9,12,14,16H,1,6,8,10-11,13H2,2-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRVNWHUGDLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)


![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
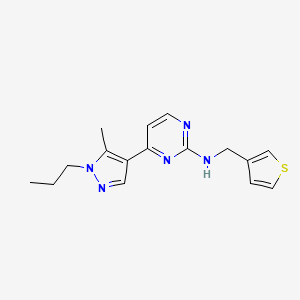
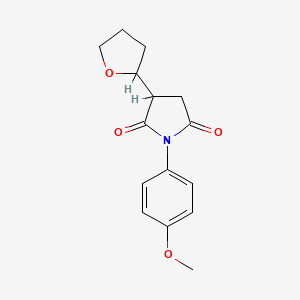
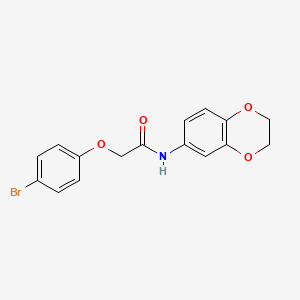
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)
